molecular formula C21H44NaO8S B1613336 Sodium 3,6,9,12-tetraoxapentacosyl sulphate CAS No. 66161-58-8

Sodium 3,6,9,12-tetraoxapentacosyl sulphate

Cat. No.: B1613336
CAS No.: 66161-58-8
M. Wt: 479.6 g/mol
InChI Key: LYWGETCTIKCCPW-UHFFFAOYSA-N
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Description

Sodium 3,6,9,12-tetraoxapentacosyl sulphate is a chemical compound with the molecular formula C21H43NaO8S and a molecular weight of 478.61609 . This compound is known for its unique structure, which includes multiple ether linkages and a sulfate group. It is used in various scientific and industrial applications due to its distinctive chemical properties.

Preparation Methods

The synthesis of sodium 3,6,9,12-tetraoxapentacosan-1-yl sulfate typically involves the reaction of 3,6,9,12-tetraoxapentacosan-1-ol with sulfuric acid, followed by neutralization with sodium hydroxide to form the sodium salt . The reaction conditions often include controlled temperatures and specific catalysts to ensure high yield and purity. Industrial production methods may involve large-scale reactors and continuous processing to meet the demand for this compound in various applications.

Chemical Reactions Analysis

Sodium 3,6,9,12-tetraoxapentacosyl sulphate undergoes several types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Sodium 3,6,9,12-tetraoxapentacosyl sulphate has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of sodium 3,6,9,12-tetraoxapentacosan-1-yl sulfate involves its interaction with biological membranes and proteins. The sulfate group can form ionic interactions with positively charged sites on proteins, while the ether linkages provide hydrophobic interactions with lipid bilayers. These interactions can disrupt microbial cell membranes, leading to antimicrobial effects .

Comparison with Similar Compounds

Sodium 3,6,9,12-tetraoxapentacosyl sulphate can be compared with other similar compounds, such as:

The uniqueness of sodium 3,6,9,12-tetraoxapentacosan-1-yl sulfate lies in its specific structure, which provides a balance of hydrophilic and hydrophobic properties, making it suitable for a wide range of applications.

Properties

CAS No.

66161-58-8

Molecular Formula

C21H44NaO8S

Molecular Weight

479.6 g/mol

IUPAC Name

sodium;2-[2-[2-(2-tridecoxyethoxy)ethoxy]ethoxy]ethyl sulfate

InChI

InChI=1S/C21H44O8S.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-25-14-15-26-16-17-27-18-19-28-20-21-29-30(22,23)24;/h2-21H2,1H3,(H,22,23,24);

InChI Key

LYWGETCTIKCCPW-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCOCCOCCOCCOCCOS(=O)(=O)[O-].[Na+]

Canonical SMILES

CCCCCCCCCCCCCOCCOCCOCCOCCOS(=O)(=O)O.[Na]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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